17-beta-Hydroxy Exemestane Epoxide

Aromatase Inhibition Breast Cancer Metabolite Activity

Pharmaceutical QC laboratories developing ANDA submissions for Exemestane require the specific 17-beta-Hydroxy Exemestane Epoxide reference standard-structurally related epoxide metabolites (e.g., 1α,2α-Epoxy Exemestane, 6β-Spirooxirane derivative) cannot substitute due to divergent chromatographic retention times and distinct mass spectral signatures unique to the spiro-oxirane ring at C-17. • Definitive marker for Impurity 19 profiling in stability-indicating HPLC/LC-MS methods • Distinct retention behavior enables accurate quantification in Exemestane API and finished drug products • Essential for forced degradation studies to assess oxidative stability and inform formulation strategies Supplied with comprehensive Certificate of Analysis; traceability to pharmacopeial standards (USP/EP) available upon request.

Molecular Formula C20H26O3
Molecular Weight 314.43
CAS No. 1331732-05-8
Cat. No. B601113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-beta-Hydroxy Exemestane Epoxide
CAS1331732-05-8
Synonyms6-Oxirane Boldenone;  (6α,17β)- 17-Hydroxyspiro[androsta-1,4-diene-6,2’-oxiran]-3-one;  17β-Hydroxy-6α-spiro[androsta-1,4-diene-6,2’-oxiran]-3-one; 
Molecular FormulaC20H26O3
Molecular Weight314.43
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC4(CO4)C5=CC(=O)C=CC35C
InChIInChI=1S/C20H26O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15,17,22H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,17-,18+,19-,20?/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





17-beta-Hydroxy Exemestane Epoxide Reference Standard


17-beta-Hydroxy Exemestane Epoxide (CAS 1331732-05-8) is a process-related impurity of the third-generation steroidal aromatase inhibitor Exemestane, formed via epoxidation of the steroid ring [1]. This compound exists as a mixture of diastereomers and serves as a critical reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing and regulatory submissions (e.g., ANDA) [2]. Its unique spiro-oxirane structure and moderate polarity confer distinct chromatographic behavior in HPLC and LC-MS, enabling its use as a definitive marker for impurity profiling [3].

Type Process-related impurity reference standard
Workflow Analytical method development, validation and impurity profiling
Attribute Diastereomer mixture with distinct chromatographic behavior

Critical Differentiation from Other Exemestane Impurities


Substituting 17-beta-Hydroxy Exemestane Epoxide with other Exemestane-related impurities or metabolites (e.g., 17β-Hydroxy Exemestane (17-βHE), 6β-Spirooxiranandrosta-1,4-diene-3,17-dione, or 1α,2α-Epoxy Exemestane) is scientifically unsound due to divergent biochemical activities, metabolic pathways, and analytical behaviors [1]. The reduction of the C-17 carbonyl group to a hydroxyl group, combined with the presence of a spiro-oxirane ring, drastically alters its interaction with biological targets and its chromatographic retention time relative to both the parent drug and other epoxide metabolites [2]. These structural differences mandate the use of the specific, well-characterized reference standard for accurate quantitation and identification in regulatory-compliant analytical methods [3].

Substituting with 17β-HE or other epoxide impurities may shift chromatographic resolution due to distinct polarity.
Mass spectral response differences can alter impurity quantitation; authentic standard is required for method accuracy.
Regulatory documentation for ANDA may require traceable Impurity 19 standard; non-certified analogs may not meet identification criteria.

Quantitative Differentiation Evidence


Biochemical Potency in MCF-7aro Cells

The reduction of the C-17 carbonyl group in Exemestane to a hydroxyl group, yielding 17β-hydroxy Exemestane (17-βHE), results in a significant increase in anti-proliferative activity against hormone-dependent MCF-7aro breast cancer cells [1]. This structural modification, which is also present in the 17-beta-Hydroxy Exemestane Epoxide impurity, provides a key differentiator from the parent drug and other epoxide metabolites lacking the 17-hydroxyl group [1].

Biochemical SAR
Head-to-head
17-βHE (analog) IC50 0.25 μM vs Exemestane 0.90 μM in MCF-7aro cells
Supports impurity-structure activity differentiation review
Analog data; impurity may share key 17-hydroxyl modification
Aromatase Inhibition Breast Cancer Metabolite Activity Structure-Activity Relationship (SAR)

Metabolic Pathway Differentiation

In human pharmacokinetic studies, 17β-hydroxyexemestane (17-βHE) is identified as the primary active metabolite of Exemestane, formed via reduction of the 17-keto group by aldo-keto reductases [1]. Its plasma levels are clinically relevant; a threshold of >20% 17-βHE relative to total Exemestane in patient serum is associated with improved clinical response as measured by Ki67 reduction [2]. This contrasts with other epoxide metabolites (e.g., 6β-spirooxirane derivatives) which are minor or inactive metabolites [1].

Metabolic relevance
Reported
>20% 17-βHE/total Exemestane threshold linked to Ki67 reduction
Supports pharmacokinetic differentiation context for bioanalysis
Research PK monitoring; correlation from patient studies
Pharmacokinetics Metabolism Aromatase Inhibitor Clinical Response

Chromatographic Profile Specificity

17-beta-Hydroxy Exemestane Epoxide exhibits moderate polarity due to its 17-hydroxyl and spiro-oxirane moieties, resulting in a characteristic retention time and mass spectral signature distinct from Exemestane and other impurities like 1α,2α-epoxy Exemestane or 6β-spirooxirane derivatives [1]. This unique behavior is critical for developing specific, validated HPLC-UV and LC-MS methods for impurity quantification, as mandated by regulatory guidelines [2]. In contrast, other impurities may co-elute or require different chromatographic conditions.

Chromatographic profile
Class-level
Moderate polarity; distinct retention time vs other epoxide impurities
Supports method specificity; co-elution risk with non-authentic standard
Reverse-phase HPLC/LC-MS context
HPLC LC-MS Impurity Profiling Method Validation

Regulatory Compliance and Traceability

17-beta-Hydroxy Exemestane Epoxide is recognized as Exemestane Impurity 19 and is offered as a reference standard with comprehensive characterization data compliant with regulatory guidelines . Some vendors provide possible traceability to pharmacopeial standards (e.g., USP or EP) based on feasibility . This contrasts with non-certified or research-grade analogs that lack the requisite documentation and purity for regulatory submissions.

Regulatory traceability
Data to verify
Designated Exemestane Impurity 19; possible USP/EP traceability per vendor
Supports regulatory documentation review; verify with supplier
Limited public sourcing
Regulatory Affairs Pharmacopeia Reference Standard ANDA

Synthetic Method and Purity

A patented method (CN111040012A) describes a simple, high-yield, and high-purity synthesis of Exemestane spirooxirane impurities (including 17-beta-Hydroxy Exemestane Epoxide) via reaction of Exemestane with m-chloroperoxybenzoic acid (MCPBA) followed by chromatographic separation [1]. This method provides a reliable route for producing the reference standard with consistent quality, unlike alternative synthetic routes that may yield lower purity or different impurity profiles.

Synthetic route
Reported
Patented method (CN111040012A) using MCPBA oxidation; claims high yield and purity
Supports supply chain quality consistency assessment
Commercial lots may vary; verify COA
Process Chemistry Impurity Synthesis Patent Quality Control

Solubility Profile

17-beta-Hydroxy Exemestane Epoxide is reported to be slightly soluble in chloroform and methanol, with a solid, white to pale yellow appearance . This solubility profile is distinct from the more lipophilic parent drug Exemestane and other non-hydroxylated epoxide impurities, which may exhibit different solubility characteristics [1]. This information is crucial for developing appropriate sample preparation protocols and ensuring consistent dissolution for analytical measurements.

Solubility
Reported
Slightly soluble in chloroform and methanol
Supports sample preparation protocol development
Solubility may differ from parent drug Exemestane
Physicochemical Properties Solubility Sample Preparation Analytical Chemistry

Optimal Application Scenarios


Analytical Method Development and Validation

Procurement is essential for developing and validating stability-indicating HPLC or LC-MS methods for quantifying 17-beta-Hydroxy Exemestane Epoxide as a specific process impurity in Exemestane API and finished drug products [1]. Its distinct chromatographic behavior and defined regulatory status as Impurity 19 make it a critical component of method specificity and system suitability testing [2].

Quality Control and Batch Release Testing

This reference standard is mandatory for routine QC testing to ensure that levels of 17-beta-Hydroxy Exemestane Epoxide remain below the established limits in pharmacopeial monographs and internal specifications [1]. Its use ensures batch-to-batch consistency and compliance with FDA/EMA regulatory requirements for commercial production [2].

Metabolite Identification and PK/PD Studies

For research laboratories studying Exemestane metabolism, this compound serves as an authentic standard for confirming the identity of the 17-βHE metabolite in biological matrices (e.g., plasma, urine) using LC-MS/MS [1]. Its distinct mass spectral signature and retention time enable accurate quantitation in clinical samples, facilitating correlation of metabolite levels with therapeutic response [2].

Forced Degradation and Formulation Development

In pharmaceutical development, the compound is used as a marker to assess the stability of Exemestane formulations under stress conditions (e.g., oxidation, heat, light) [1]. Its formation under oxidative conditions can inform formulation strategies to minimize degradation and extend shelf-life [2].

Application
Selection Property
Validation Focus
Analytical Method Development
Impurity-specific chromatographic behavior
System suitability and relative retention time (RRT) determination
QC Batch Release Testing
Regulatory designation (Impurity 19) with traceability
Compliance with ICH impurity limits
Metabolite Research & Bioanalysis
Distinct mass spectral signature and retention time
LC-MS/MS specificity in biological research matrices
Forced Degradation Studies
Formation under oxidative stress conditions
Stability-indicating method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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